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Compound of Interest

Compound Name: Alliacol A

Cat. No.: B1246753 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

detailed overview and experimental protocols for the total synthesis of Alliacol A, a

sesquiterpenoid natural product. The content herein is curated from key publications in the

field, presenting a powerful electrochemical approach to the synthesis of this complex

molecule.

Alliacol A is a natural product that has garnered interest due to its biological activities, which

include weak antibacterial and antifungal properties, as well as the inhibition of DNA synthesis

in Ehrlich carcinoma cells.[1][2] Its unique tricyclic core has made it a challenging target for

synthetic chemists. A notable and efficient approach to the total synthesis of Alliacol A was

developed by the Moeller group, employing a key anodic cyclization-Friedel-Crafts alkylation

strategy.[3][4][5] This methodology allows for the rapid assembly of the core ring system from

relatively simple starting materials.

Synthetic Strategy Overview
The retrosynthetic analysis of Alliacol A, as devised by Moeller and coworkers, hinges on a

key electrochemical oxidative cyclization. This strategy allows for the coupling of two

nucleophilic centers: a furan ring and a silyl enol ether. This umpolung (polarity reversal)

transformation is a powerful tool for the construction of complex molecular architectures. The

overall synthetic plan involves the preparation of a linear precursor containing all the necessary

carbon atoms, followed by the key electrochemical cyclization to form the tricyclic core, and
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subsequent functional group manipulations to afford the final natural product. Both racemic and

asymmetric syntheses of Alliacol A have been successfully achieved using this strategy.[3][4]

Quantitative Data Summary
The following table summarizes the key quantitative data for the asymmetric total synthesis of

(-)-Alliacol A as reported by Moeller and coworkers.
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Step No. Reaction
Starting
Material

Product
Reagents
and
Conditions

Yield (%)

1

Asymmetric

Michael

Addition

α,β-

unsaturated

ketone

β-methyl

ketone

Me₂Zn,

Cu(OTf)₂, S-

(+)-

Monophos,

Toluene

92

2

Silyl Enol

Ether

Formation

β-methyl

ketone

Silyl enol

ether

LDA, TMSCl,

THF
95

3

Anodic

Cyclization /

Friedel-Crafts

Alkylation

Silyl enol

ether with

furan side

chain

Tricyclic core

RVC anode,

C cathode,

LiClO₄, 2,6-

lutidine,

MeOH/CH₂Cl

₂; then p-

TsOH

88

4 Reduction
Tricyclic

ketone
Diol

DIBAL-H,

CH₂Cl₂
98

5 Epoxidation Diol Epoxide
m-CPBA,

CH₂Cl₂
95

6

Reductive

Epoxide

Opening

Epoxide Triol LiAlH₄, THF 92

7
Selective

Tosylation
Triol Monotosylate TsCl, pyridine 85

8 Elimination Monotosylate (-)-Alliacol A
DBU,

Benzene
80

Key Experimental Protocols
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The following are detailed methodologies for the key experiments in the total synthesis of (-)-

Alliacol A.

Protocol 1: Asymmetric Michael Addition
This protocol describes the crucial step for setting the stereochemistry in the asymmetric

synthesis.

Materials:

α,β-unsaturated ketone precursor

Dimethylzinc (Me₂Zn)

Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

S-(+)-Monophos ligand

Anhydrous Toluene

Standard glassware for inert atmosphere reactions

Procedure:

To a flame-dried round-bottom flask under an argon atmosphere, add Cu(OTf)₂ (0.05 eq) and

S-(+)-Monophos (0.06 eq).

Add anhydrous toluene and stir the mixture until a homogeneous solution is formed.

Cool the solution to 0 °C and add the α,β-unsaturated ketone (1.0 eq).

Slowly add a solution of Me₂Zn (1.5 eq) in toluene dropwise over 30 minutes.

Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by TLC.

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution

of ammonium chloride.

Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to afford the desired

β-methyl ketone.

Protocol 2: Anodic Cyclization / Friedel-Crafts Alkylation
This protocol details the key electrochemical step for the construction of the tricyclic core of

Alliacol A.

Materials:

Silyl enol ether precursor with furan side chain

Lithium perchlorate (LiClO₄)

2,6-Lutidine

Anhydrous Methanol (MeOH)

Anhydrous Dichloromethane (CH₂Cl₂)

p-Toluenesulfonic acid (p-TsOH)

Reticulated vitreous carbon (RVC) anode

Carbon rod cathode

Electrolysis power supply

Undivided electrochemical cell

Procedure:

In an undivided electrochemical cell equipped with an RVC anode and a carbon rod cathode,

dissolve the silyl enol ether precursor (1.0 eq), LiClO₄ (0.4 M), and 2,6-lutidine (2.0 eq) in a

1:4 mixture of anhydrous MeOH and CH₂Cl₂.
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De-gas the solution by bubbling with argon for 15 minutes.

Apply a constant current of 15-20 mA to the solution.

Continue the electrolysis until 2.2 F/mol of charge has passed.

After the electrolysis is complete, add p-TsOH (1.1 eq) to the reaction mixture.

Stir the mixture at room temperature for 2 hours to facilitate the Friedel-Crafts alkylation and

elimination of methanol.

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

Purify the crude product by flash column chromatography on silica gel to yield the tricyclic

core.

Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the overall workflow for the total synthesis of Alliacol A.
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Starting Materials Linear Precursor Synthesis Anodic Cyclization / Friedel-Crafts Alkylation
Key Step

Tricyclic Core Functional Group Manipulations Alliacol A
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DNA
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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